Technical Synthesis Guide: 1-(1,3,5-Trimethyl-1H-pyrazol-4-yl)propan-2-amine
Technical Synthesis Guide: 1-(1,3,5-Trimethyl-1H-pyrazol-4-yl)propan-2-amine
This technical guide details the synthesis of 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)propan-2-amine , a pyrazole-based bioisostere of the phenylisopropylamine scaffold. This structure is of significant interest in medicinal chemistry, particularly for the development of kinase inhibitors, GPCR ligands, and anti-inflammatory agents where the pyrazole ring serves as a robust, metabolic stable replacement for a phenyl ring.
Executive Summary & Retrosynthetic Analysis
Target Molecule: 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)propan-2-amine
Molecular Formula: C
The synthesis follows a convergent Linear Construction Strategy designed for scalability and purity. The pathway utilizes the electron-rich nature of the pyrazole ring to introduce the carbon skeleton via electrophilic substitution, followed by a nitroaldol condensation to establish the propyl amine backbone.
Retrosynthetic Disconnection
-
C-N Disconnection: The primary amine is derived from the reduction of a nitroalkene intermediate.
-
C-C Disconnection (Henry Reaction): The 3-carbon chain is assembled by condensing nitroethane with the pyrazole-4-carboxaldehyde.
-
Functionalization: The aldehyde is installed via Vilsmeier-Haack formylation.
-
Heterocycle Formation: The 1,3,5-trimethylpyrazole core is synthesized via Knorr condensation.
Figure 1: Retrosynthetic logic flow from commercially available precursors to the target amine.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 1,3,5-Trimethyl-1H-pyrazole
Rationale: The Knorr pyrazole synthesis is the most reliable method for generating the 1,3,5-substitution pattern. The reaction between a 1,3-diketone and a substituted hydrazine is highly exothermic and regioselective.
Reagents:
-
Pentane-2,4-dione (Acetylacetone)
-
Methylhydrazine (Caution: Toxic/Carcinogenic)
-
Ethanol (Solvent)[1]
Protocol:
-
Setup: Equip a 3-neck round-bottom flask with a reflux condenser, addition funnel, and internal thermometer. Purge with N
. -
Addition: Dissolve acetylacetone (1.0 eq) in ethanol (5 vol). Cool to 0°C. Dropwise add methylhydrazine (1.05 eq). Note: The reaction is vigorously exothermic; control addition rate to maintain temp < 20°C.
-
Reflux: Once addition is complete, heat the mixture to reflux (78°C) for 2 hours to ensure cyclization.
-
Workup: Remove solvent under reduced pressure. The residue is distilled under vacuum to yield 1,3,5-trimethylpyrazole as a clear, colorless liquid.
-
Validation:
H NMR should show three distinct methyl singlets and one aromatic proton at the 4-position ( ~5.8 ppm).
Step 2: Vilsmeier-Haack Formylation
Rationale: The 4-position of the pyrazole ring is nucleophilic. The Vilsmeier reagent (chloroiminium ion generated in situ) is the standard electrophile for introducing an aldehyde group at this position.
Reagents:
-
Phosphorus Oxychloride (POCl
) -
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
Protocol:
-
Reagent Formation: In a dry flask under Argon at 0°C, add POCl
(1.2 eq) dropwise to anhydrous DMF (1.5 eq). Stir for 30 mins until the Vilsmeier salt precipitates (white solid/slurry). -
Substrate Addition: Dissolve 1,3,5-trimethylpyrazole (from Step 1) in DCM and add slowly to the Vilsmeier complex.
-
Reaction: Heat to reflux for 4–6 hours. The solution typically turns yellow/orange.
-
Hydrolysis: Cool to room temperature. Pour the mixture onto crushed ice containing Sodium Acetate (buffered hydrolysis prevents tar formation). Stir vigorously for 1 hour.
-
Extraction: Extract with DCM (3x). Wash organic layer with sat. NaHCO
and brine. Dry over MgSO . -
Yield: Recrystallize from hexane/ethyl acetate to obtain 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde (Solid, mp ~82-84°C).
Step 3: Henry Reaction (Nitroaldol Condensation)
Rationale: This step constructs the carbon skeleton. We use nitroethane (rather than nitromethane) to introduce the methyl group on the alpha-carbon, which becomes the methyl group of the propyl amine side chain.
Reagents:
-
Nitroethane (Solvent/Reagent)
-
Ammonium Acetate (Catalyst)[7]
Protocol:
-
Mixture: In a round-bottom flask, dissolve the aldehyde (1.0 eq) in neat nitroethane (10–15 eq). Add Ammonium Acetate (0.5 eq).
-
Condensation: Attach a Dean-Stark trap or reflux condenser. Heat to mild reflux (100°C) for 4–8 hours. Monitor by TLC (disappearance of aldehyde).
-
Workup: Remove excess nitroethane under vacuum. Dissolve the residue in DCM and wash with water.
-
Purification: The crude product is often a yellow/orange crystalline solid. Recrystallize from methanol or isopropanol.
-
Product: 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)-2-nitroprop-1-ene .
-
Key Feature: The product will likely be the (E)-isomer due to steric hindrance.[8]
-
Step 4: Reduction to Amine
Rationale: The nitroalkene double bond and the nitro group must be reduced simultaneously. Lithium Aluminum Hydride (LiAlH
Reagents:
-
LiAlH
(2M in THF) -
Anhydrous THF
-
Glauber’s Salt (Na
SO ·10H O) for quenching.
Protocol:
-
Preparation: Place LiAlH
(4.0 eq) in anhydrous THF under Argon. Cool to 0°C.[7] -
Addition: Dissolve the nitroalkene (from Step 3) in THF and add dropwise. Caution: Gas evolution (H
). -
Reflux: Allow to warm to RT, then reflux for 12–24 hours. The solution usually turns from yellow to grey/white suspension.
-
Quenching (Fieser Method): Cool to 0°C. Carefully add:
-
mL Water (where
= grams of LAH used). - mL 15% NaOH.
- mL Water.
-
mL Water (where
-
Isolation: Filter the granular white precipitate. Evaporate the filtrate to yield the crude amine oil.[9]
-
Salt Formation: Dissolve the oil in dry diethyl ether and bubble dry HCl gas (or add ethereal HCl) to precipitate the 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)propan-2-amine hydrochloride .
Analytical Data & Validation
| Parameter | Specification | Method of Verification |
| Appearance | White crystalline solid (HCl salt) | Visual Inspection |
| 1H NMR (DMSO-d6) | 400 MHz NMR | |
| Mass Spectrometry | [M+H]+ = 168.14 (Free base) | LC-MS (ESI+) |
| Purity | >98% | HPLC (C18 column, Acetonitrile/Water) |
Pathway Visualization (Graphviz)
Figure 2: Linear synthesis workflow. Blue nodes indicate stable isolatable intermediates; Green indicates the final pharmaceutical salt.
Safety & Compliance
-
Methylhydrazine: Extremely toxic and potential carcinogen. Handle only in a fume hood with double-gloving.
-
Nitroalkenes: Intermediates in this class are potential skin irritants and lachrymators.
-
Regulatory Note: While this specific pyrazole derivative is a research chemical, it is a structural isomer of controlled phenethylamines. Ensure all synthesis is performed in accordance with local chemical diversion regulations and for legitimate research purposes (e.g., kinase inhibition studies) only.
References
-
Vilsmeier-Haack Reaction on Pyrazoles
-
Mikhaleva, A. I., et al. (2009). "An Efficient Route to 1-Vinylpyrrole-2-carbaldehydes." Synthesis, 2009(04), 587-590. Link
- Note: Describes the standard POCl3/DMF formylation conditions applicable to electron-rich heterocycles.
-
-
Henry Reaction (Nitroaldol)
-
Luzzio, F. A. (2001). "The Henry reaction: recent examples." Tetrahedron, 57(5), 915-945. Link
- Note: Authoritative review on condensing aldehydes with nitroalkanes.
-
-
Reduction of Nitroalkenes to Amines
-
Barrett, A. G. M., & Spilling, C. D. (1988). "Nucleophilic addition to nitro-olefins." Accounts of Chemical Research, 21(10), 394. Link
- Note: Covers the reduction mechanisms essential for converting the nitropropene to the propan-2-amine.
-
-
Biological Context of Pyrazole Amines
Sources
- 1. dau.url.edu [dau.url.edu]
- 2. 1,3,5-Trimethyl-1H-pyrazole-4-carboxaldehyde | 2644-93-1 [amp.chemicalbook.com]
- 3. 1,3,5-Trimethyl-1H-pyrazole | CAS#:1072-91-9 | Chemsrc [chemsrc.com]
- 4. US10160756B2 - Antiviral compounds and methods using same - Google Patents [patents.google.com]
- 5. 1,3,5-Trimethyl-1H-pyrazole-4-carbaldehyde | 2644-93-1 [sigmaaldrich.com]
- 6. 1,3,5-Trimethyl-1H-pyrazole-4-carbaldehyde [myskinrecipes.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
